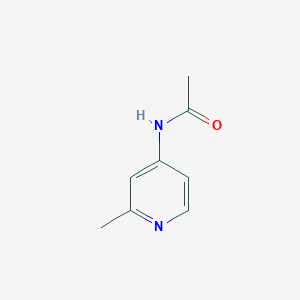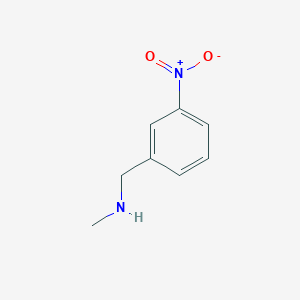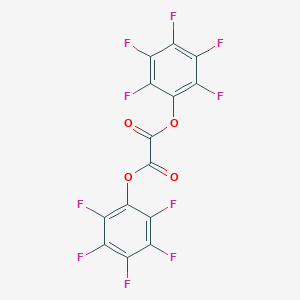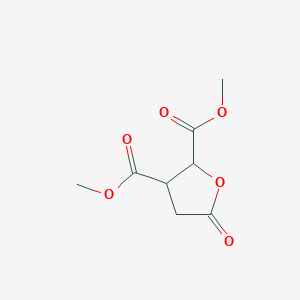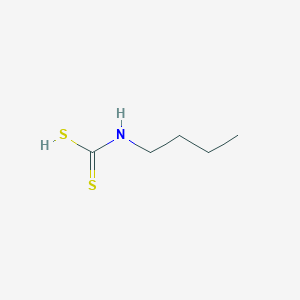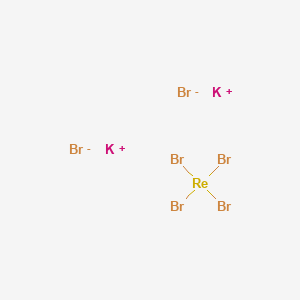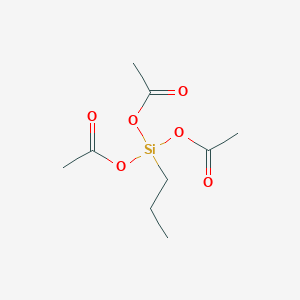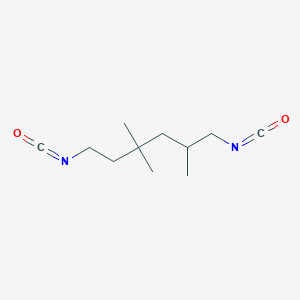
1,3-Dinitro-9,10-dihydrophenanthren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dinitro-9,10-dihydrophenanthren-2-amine, also known as DNPA, is an organic compound that has been used in scientific research for its unique properties. DNPA is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
1,3-Dinitro-9,10-dihydrophenanthren-2-amine is believed to exert its effects through the formation of covalent adducts with DNA, which can lead to the inhibition of DNA replication and transcription. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication.
Biochemische Und Physiologische Effekte
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the development and progression of cancer. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been shown to induce oxidative stress and DNA damage, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages for use in lab experiments, including its ability to bind to DNA and inhibit the activity of DNA polymerase. However, 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has limitations as well, including its toxicity and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dinitro-9,10-dihydrophenanthren-2-amine, including the development of more potent and selective analogs, the study of the effects of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine on different types of cancer cells, and the investigation of the potential use of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine as a therapeutic agent. In addition, further research is needed to understand the mechanism of action of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine and its effects on biological systems.
Conclusion:
1,3-Dinitro-9,10-dihydrophenanthren-2-amine is a synthetic compound that has been used in scientific research for its unique properties. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to bind to DNA and inhibit the activity of DNA polymerase, and has been studied for its potential use as an anticancer agent. While 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages for use in lab experiments, it also has limitations, including its toxicity and potential for off-target effects. Further research is needed to fully understand the mechanism of action of 1,3-Dinitro-9,10-dihydrophenanthren-2-amine and its potential therapeutic applications.
Synthesemethoden
1,3-Dinitro-9,10-dihydrophenanthren-2-amine can be synthesized using various methods, including the nitration of phenanthrene or the reduction of 1,3-dinitro-9,10-phenanthrenequinone. The most common method of synthesis involves the reaction of 1,3-dinitrobenzene with 9,10-phenanthrenequinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been used in scientific research for its unique properties, including its ability to bind to DNA and inhibit the activity of DNA polymerase. 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has also been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In addition, 1,3-Dinitro-9,10-dihydrophenanthren-2-amine has been used to study the effects of nitroaromatic compounds on biological systems.
Eigenschaften
CAS-Nummer |
18264-95-4 |
|---|---|
Produktname |
1,3-Dinitro-9,10-dihydrophenanthren-2-amine |
Molekularformel |
C14H11N3O4 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
1,3-dinitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H11N3O4/c15-13-12(16(18)19)7-11-9-4-2-1-3-8(9)5-6-10(11)14(13)17(20)21/h1-4,7H,5-6,15H2 |
InChI-Schlüssel |
XEPIDKAVKSMZMV-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N)[N+](=O)[O-] |
Kanonische SMILES |
C1CC2=C(C(=C(C=C2C3=CC=CC=C31)[N+](=O)[O-])N)[N+](=O)[O-] |
Synonyme |
9,10-Dihydro-1,3-dinitro-2-phenanthrenamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



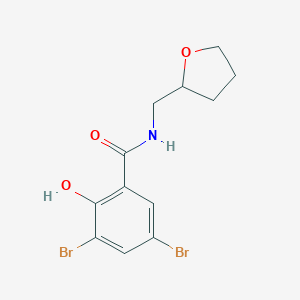
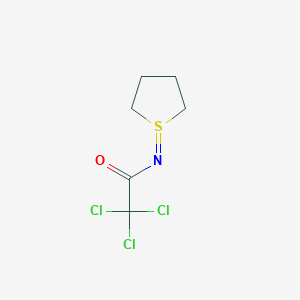
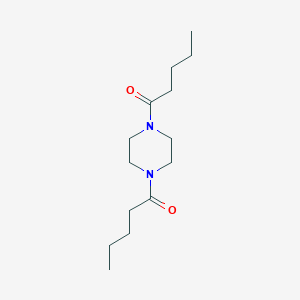
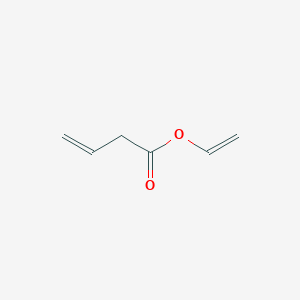
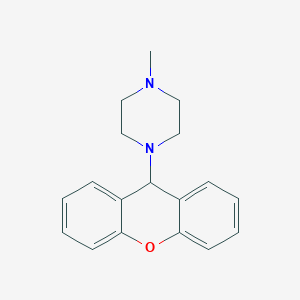
![[[(E)-4-oxo-4-phenylbut-2-enoyl]amino]thiourea](/img/structure/B99353.png)
